![molecular formula C17H21FN4O4S B2676334 乙酸-5-((4-(4-氟苯基)哌嗪-1-基)磺酰)-3-甲基-1H-嘧啶-4-甲酸酯 CAS No. 1297607-56-7](/img/structure/B2676334.png)
乙酸-5-((4-(4-氟苯基)哌嗪-1-基)磺酰)-3-甲基-1H-嘧啶-4-甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “ethyl 5-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a sulfonyl group and a fluorophenyl group, which are often used in medicinal chemistry due to their potential for various biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur. For example, the piperazine ring could potentially undergo reactions with electrophiles, and the sulfonyl group could potentially participate in substitution reactions .
科学研究应用
合成和表征
该化合物参与各种衍生物的合成和表征,旨在发现新的药理活性。例如,已经探索了咔唑衍生物的合成,包括用氯乙酸乙酯和氨基脲进行改性,以获得抗菌、抗真菌和抗癌的潜力 (Sharma, Kumar, & Pathak, 2014)。类似地,含青霉烷酸或头孢氨酸部分的杂化分子的微波辅助合成研究了它们的抗菌活性 (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013)。
生物学评估
多项研究评估了衍生物的生物活性,显示出在抗菌和抗癌应用中的前景。例如,噻唑-氨基哌啶杂化类似物的设计和合成已显示出对结核分枝杆菌的活性,突出了开发新的抗结核剂的潜力 (Jeankumar et al., 2013)。另一项关于苯并呋喃和苯并[d]异噻唑衍生物对结核分枝杆菌 DNA GyrB 抑制的研究表明分子杂交在发现有效抑制剂中的重要性 (Reddy et al., 2014)。
抗菌活性
已经探索了双功能磺酰胺-酰胺衍生物的抗菌活性,证明了对细菌和真菌菌株的显着疗效,这表明这些化合物在解决抗生素耐药性方面具有潜力 (Abbavaram & Reddyvari, 2013)。
安全和危害
As with any chemical compound, handling “ethyl 5-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on safety and hazards .
属性
IUPAC Name |
ethyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-3-26-17(23)15-12(2)19-20-16(15)27(24,25)22-10-8-21(9-11-22)14-6-4-13(18)5-7-14/h4-7H,3,8-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFJPVIRZDYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。